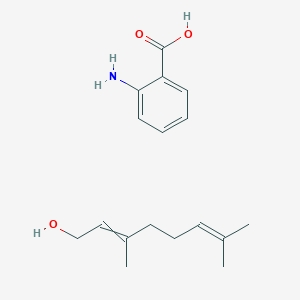![molecular formula C15H15N3O4S B12547545 N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide](/img/structure/B12547545.png)
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is a complex organic compound with a unique structure that includes a hydrazinylidene group, a methylsulfonyl group, and a phenoxybenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the hydrazinylidene group: This can be achieved by reacting hydrazine with an appropriate aldehyde or ketone under controlled conditions.
Introduction of the methylsulfonyl group: This step involves the sulfonation of a suitable precursor using reagents such as methylsulfonyl chloride in the presence of a base like pyridine.
Coupling with phenoxybenzamide: The final step involves coupling the intermediate with phenoxybenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific pH conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, coatings, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide involves its interaction with specific molecular targets and pathways. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, while the phenoxybenzamide moiety can interact with hydrophobic pockets in target proteins.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenylbenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-methoxybenzamide
- N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-chlorobenzamide
Uniqueness
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxy group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological properties.
Propiedades
Fórmula molecular |
C15H15N3O4S |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-[(E)-hydrazinylidenemethyl]-3-methylsulfonyl-4-phenoxybenzamide |
InChI |
InChI=1S/C15H15N3O4S/c1-23(20,21)14-9-11(15(19)17-10-18-16)7-8-13(14)22-12-5-3-2-4-6-12/h2-10H,16H2,1H3,(H,17,18,19) |
Clave InChI |
MLVSSQHKZNYBRX-UHFFFAOYSA-N |
SMILES isomérico |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N/C=N/N)OC2=CC=CC=C2 |
SMILES canónico |
CS(=O)(=O)C1=C(C=CC(=C1)C(=O)NC=NN)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl 4-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperazine-1-carboxylate](/img/structure/B12547483.png)
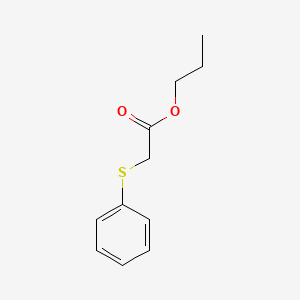
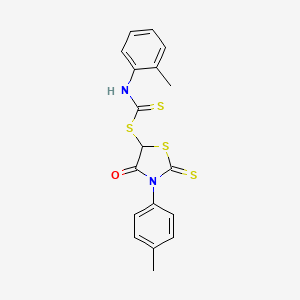
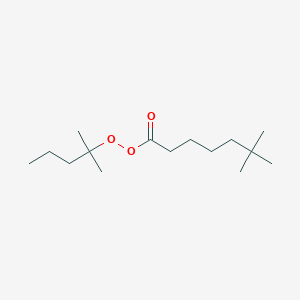
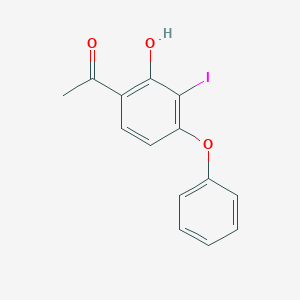

![2-[2-(Ethenesulfonyl)ethoxy]ethan-1-amine](/img/structure/B12547511.png)
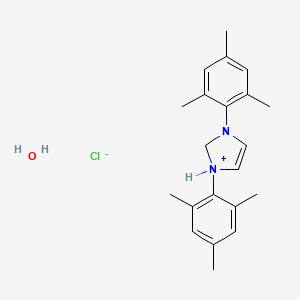


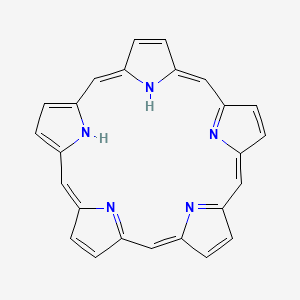
![Imidazo[2,1-b]quinazolin-2(3H)-one, 1,5-dihydro-1,3-bis(phenylmethyl)-](/img/structure/B12547566.png)
